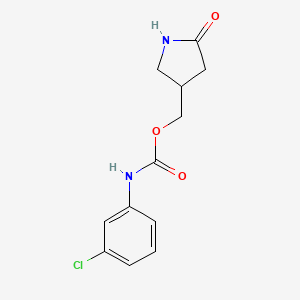

(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate

説明

(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate is a carbamate derivative featuring a 3-chlorophenyl group linked via a carbamate ester to a 5-oxopyrrolidin-3-ylmethyl moiety.

特性

CAS番号 |

88016-01-7 |

|---|---|

分子式 |

C12H13ClN2O3 |

分子量 |

268.69 g/mol |

IUPAC名 |

(5-oxopyrrolidin-3-yl)methyl N-(3-chlorophenyl)carbamate |

InChI |

InChI=1S/C12H13ClN2O3/c13-9-2-1-3-10(5-9)15-12(17)18-7-8-4-11(16)14-6-8/h1-3,5,8H,4,6-7H2,(H,14,16)(H,15,17) |

InChIキー |

RQZFJYWARQHOTN-UHFFFAOYSA-N |

正規SMILES |

C1C(CNC1=O)COC(=O)NC2=CC(=CC=C2)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with (5-oxopyrrolidin-3-yl)methanol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted carbamates and other derivatives.

科学的研究の応用

(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

作用機序

The mechanism of action of (5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared to key analogs based on substituents, molecular features, and functional applications. Below is a detailed analysis supported by a comparative data table (Table 1).

Table 1: Key Structural and Functional Comparisons

Structural and Functional Analysis

(a) Substituent Effects on Bioactivity

- Chlorpropham (isopropyl ester): The isopropyl group confers volatility, making it suitable as a pre-emergent herbicide. Its synthesis yield of 84% reflects efficient catalytic methods (e.g., palladium-catalyzed reductive carbonylation) .

- Barban (4-chloro-2-butynyl ester): The triple bond in the alkyne substituent may enhance reactivity and environmental persistence, though this could raise ecological concerns .

(b) Physicochemical Properties

- Lactam vs. Simple Esters: The 5-oxopyrrolidine lactam in the target compound likely increases melting point and stability compared to non-cyclic esters like chlorpropham, due to intramolecular hydrogen bonding .

- Hydroxyl vs. Chloro Substituents : Methyl (3-hydroxyphenyl)-carbamate exhibits higher solubility in polar solvents compared to chloro-substituted analogs, but reduced lipophilicity may limit membrane permeability .

Research Findings and Gaps

Key Research Insights

Agrochemical Potential: The 3-chlorophenyl carbamate motif is prevalent in herbicides (e.g., chlorpropham, barban), suggesting the target compound may share similar modes of action, such as microtubule disruption .

Heterocyclic Enhancements: The oxazole derivative () and pyrazolidinone-based compounds () highlight how heterocycles can fine-tune bioactivity, though the pyrrolidone in the target compound offers a balance of rigidity and solubility .

Identified Gaps

- Synthetic Data: No direct synthesis or yield data for the target compound are provided in the evidence.

- Toxicity and Environmental Impact : Safety profiles for chloroaromatic carbamates vary widely; detailed ecotoxicological studies are needed for the target compound.

生物活性

(5-Oxopyrrolidin-3-yl)methyl (3-chlorophenyl)carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties, supported by data tables and relevant case studies.

- Molecular Formula : C12H14ClN2O3

- Molecular Weight : 270.7 g/mol

- CAS Number : 88015-87-6

The synthesis of this compound typically involves the reaction of 3-chlorophenyl isocyanate with 5-oxopyrrolidine, leading to the formation of various derivatives that may exhibit distinct biological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives containing the pyrrolidine structure. For instance, compounds similar to this compound have shown significant activity against various Gram-positive bacteria and fungi.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Acinetobacter baumannii | Moderate inhibition | |

| Candida auris | Significant activity | |

| Aspergillus fumigatus | Notable inhibition |

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

2. Anticancer Properties

The anticancer potential of this compound derivatives has been explored in various cancer cell lines. A study demonstrated that certain analogs exhibited cytotoxic effects against lung (A549), breast (MCF-7), and fibrosarcoma (HT-1080) cell lines.

| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| A549 | 25.4 | Induction of apoptosis | |

| MCF-7 | 30.1 | Caspase activation | |

| HT-1080 | 19.56 | Cell cycle arrest |

The mechanism often involves apoptosis induction via caspase activation and mitochondrial pathway modulation, making these compounds promising candidates for further development in cancer therapy.

3. Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders or enhancing drug efficacy.

Study on Antimicrobial Efficacy

In a comprehensive study examining the efficacy of pyrrolidine derivatives against multidrug-resistant pathogens, researchers used a broth microdilution method to assess the minimum inhibitory concentrations (MICs) of various compounds, including those derived from this compound. The results indicated a strong structure-activity relationship, where modifications to the phenyl ring significantly enhanced antimicrobial potency against resistant strains .

Study on Anticancer Activity

Another significant study focused on evaluating the anticancer effects of this compound in vitro against multiple cancer cell lines. The results demonstrated that certain derivatives not only inhibited cell growth but also induced apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation . These findings support further exploration into the therapeutic applications of these compounds in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。